molecular formula C13H19NO B8008812 3-((4-Isopropylphenoxy)methyl)azetidine

3-((4-Isopropylphenoxy)methyl)azetidine

Cat. No.: B8008812
M. Wt: 205.30 g/mol
InChI Key: NJRIPSQEBXSYJJ-UHFFFAOYSA-N
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Description

3-((4-Isopropylphenoxy)methyl)azetidine is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of an azetidine ring substituted with a 4-isopropylphenoxy group. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other nitrogen-containing heterocycles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-Isopropylphenoxy)methyl)azetidine can be achieved through various methods. One common approach involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method includes the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation . Additionally, the aza Paternò–Büchi reaction, a [2 + 2] photocycloaddition reaction between an imine and an alkene component, can be employed to synthesize functionalized azetidines .

Industrial Production Methods

Industrial production of azetidines, including this compound, often involves the use of large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used in industrial production are typically proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

3-((4-Isopropylphenoxy)methyl)azetidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized azetidines .

Scientific Research Applications

3-((4-Isopropylphenoxy)methyl)azetidine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-((4-Isopropylphenoxy)methyl)azetidine involves its interaction with molecular targets and pathways within biological systems. The compound’s effects are mediated by its ability to bind to specific receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved are subjects of ongoing research .

Properties

IUPAC Name

3-[(4-propan-2-ylphenoxy)methyl]azetidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-10(2)12-3-5-13(6-4-12)15-9-11-7-14-8-11/h3-6,10-11,14H,7-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJRIPSQEBXSYJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC2CNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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